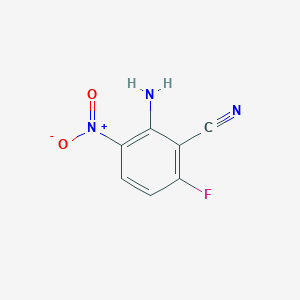

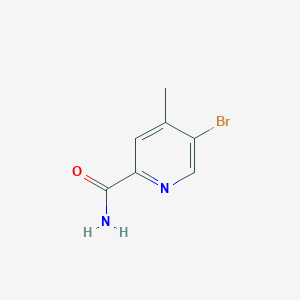

5-Bromo-4-methylpyridine-2-carboxamide

Descripción general

Descripción

“5-Bromo-4-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 1809158-16-4 . It has a molecular weight of 215.05 . The compound is solid in physical form .

Molecular Structure Analysis

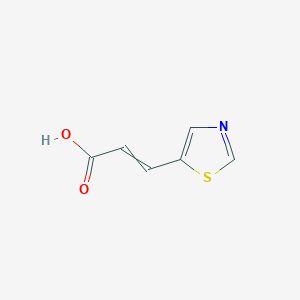

The IUPAC name for this compound is 5-bromo-4-methylpicolinamide . The InChI code for this compound is 1S/C7H7BrN2O/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3,(H2,9,11) .

Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 215.05 . The storage temperature for this compound is between 2-8°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Novel Pyridine Derivatives

5-Bromo-4-methylpyridine-2-carboxamide serves as a key intermediate in the synthesis of novel pyridine derivatives with potential biological activities . These derivatives are synthesized through palladium-catalyzed Suzuki cross-coupling reactions and are studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. For instance, certain derivatives exhibit significant lysis against clot formation in human blood, indicating their therapeutic potential.

Organic Synthesis: Building Blocks for Drug Molecules

In organic synthesis, this compound is utilized for structural modification and synthesis of drug molecules . It acts as a versatile building block, enabling the creation of complex molecular structures that are essential in the development of new pharmaceuticals.

Chemical Research: Kinetics and Reaction Mechanisms

The compound is used to study reaction mechanisms and kinetics, such as in the bromination of methylpyridine derivatives . Understanding these processes is crucial for optimizing reaction conditions and yields in industrial chemical synthesis.

Pharmacology: Development of Kinase Inhibitors

5-Bromo-4-methylpyridine-2-carboxamide is involved in the development of kinase inhibitors, which are important in the treatment of various diseases . Kinase inhibitors can modulate key pathways in cells, making them valuable in the research of cancer, inflammatory diseases, and neurodegenerative disorders.

Industrial Applications: Material Synthesis

This compound finds industrial applications in the synthesis of materials such as crown-ester-bipyridines and viologens, which have applications in electronics and catalysis . Its role as an intermediate in material synthesis highlights its importance in the development of new technologies.

Biotechnology Research: Biochemical Reagent

In biotechnology research, 5-Bromo-4-methylpyridine-2-carboxamide is used as a biochemical reagent. It can be employed in various biotechnological applications, including as a precursor for synthesizing compounds with biological relevance.

Environmental Science: Study of Environmental Impact

The compound’s environmental impact is also a subject of study. Researchers examine its behavior in different environmental conditions to assess its safety and potential risks .

Analytical Chemistry: Analytical Standard

Lastly, in analytical chemistry, 5-Bromo-4-methylpyridine-2-carboxamide is used as an analytical standard to calibrate instruments and validate methods, ensuring the accuracy and reliability of chemical analyses .

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Action Environment

It is known that the compound should be stored away from fire sources and high temperatures to prevent fire or explosion .

Propiedades

IUPAC Name |

5-bromo-4-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQUFMXVDXGKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methylpyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)